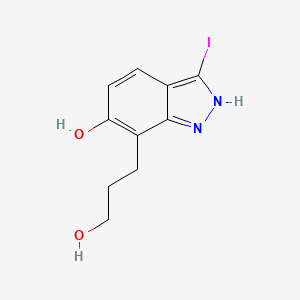
6-Hydroxy-3-iodo-1H-indazole-7-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3-iodo-1H-indazole-7-propanol is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are used in various medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-iodo-1H-indazole-7-propanol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods provide good yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-3-iodo-1H-indazole-7-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
6-Hydroxy-3-iodo-1H-indazole-7-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Hydroxy-3-iodo-1H-indazole-7-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Uniqueness
6-Hydroxy-3-iodo-1H-indazole-7-propanol is unique due to the presence of both hydroxyl and iodine groups, which impart distinct chemical and biological properties. Compared to other indazole derivatives, this compound offers a unique combination of functional groups that can be exploited for various applications in research and industry.
特性
分子式 |
C10H11IN2O2 |
|---|---|
分子量 |
318.11 g/mol |
IUPAC名 |
7-(3-hydroxypropyl)-3-iodo-2H-indazol-6-ol |
InChI |
InChI=1S/C10H11IN2O2/c11-10-7-3-4-8(15)6(2-1-5-14)9(7)12-13-10/h3-4,14-15H,1-2,5H2,(H,12,13) |
InChIキー |
PXVIKQBWNJAYRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=NNC(=C21)I)CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















